molecular formula C6H14NO4S+ B570902 WB 852 CAS No. 111367-03-4

WB 852

Cat. No.: B570902
CAS No.: 111367-03-4
M. Wt: 196.241
InChI Key: SXGZJKUKBWWHRA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WB 852 is a cyclopentanone derivative first reported in 1988 as a novel anticancer and anti-inflammatory agent. It exhibits concentration-dependent inhibition of DNA, RNA, and protein synthesis in murine Ehrlich ascites carcinoma (EAC) cells, with DNA synthesis being its primary target. At 40 µg/mL, this compound significantly suppresses the incorporation of radiolabeled precursors (³H-thymidine, ³H-uridine, and ³H-leucine), suggesting its mechanism involves DNA template damage . To address stability issues, this compound was formulated as a β-cyclodextrin inclusion complex, which enhances its chemical stability by isolating the molecule from environmental interactions .

Properties

CAS No.

111367-03-4

Molecular Formula

C6H14NO4S+

Molecular Weight

196.241

IUPAC Name

2-morpholin-4-ium-4-ylethanesulfonic acid

InChI

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)/p+1

InChI Key

SXGZJKUKBWWHRA-UHFFFAOYSA-O

SMILES

C1COCC[NH+]1CCS(=O)(=O)O

Synonyms

WB 852

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a synthesis of its unique features against broader drug classes:

2.2. Cyclopentanone Derivatives

Cyclopentanone-based drugs are rare in oncology. WB 852’s unique structure contrasts with prostaglandins (e.g., PGE2), which are cyclopentanone-containing signaling molecules but lack antitumor activity. No direct structural analogs with comparable mechanisms are cited in the evidence.

2.3. Cyclodextrin-Stabilized Drugs

This compound’s β-cyclodextrin formulation aligns with strategies to improve drug solubility and stability. Comparable approaches include:

  • Itraconazole : Antifungal agent complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD) for enhanced bioavailability.
  • Paclitaxel : Taxane stabilized in Cremophor EL, though cyclodextrins are less common here.
Compound Cyclodextrin Type Purpose Reference
This compound β-cyclodextrin Stability enhancement
Itraconazole HP-β-cyclodextrin Solubility improvement N/A

Q & A

Q. What are the key design principles for optimizing the quantum well structure in WB 852 semiconductor lasers?

Methodological Answer: The quantum well (QW) design for this compound lasers involves balancing strain compensation and carrier confinement. Researchers typically use molecular beam epitaxy (MBE) or metal-organic chemical vapor deposition (MOCVD) to achieve precise control over layer thickness (e.g., 8–12 nm QW layers) and composition (e.g., AlGaAs/GaAs heterostructures). Reflectance Anisotropy Spectroscopy (RAS) is critical for real-time monitoring of epitaxial growth to minimize wavelength drift .

Design ParameterTypical RangeOptimization Goal
QW Thickness8–12 nmCarrier confinement
Aluminum Fraction15–25%Strain compensation
Growth Temperature600–650°CCrystalline quality

Q. How do researchers characterize the wavelength stability and output efficiency of this compound laser diodes?

Methodological Answer: Wavelength stability is tested via temperature-dependent electroluminescence (EL) spectroscopy, while output efficiency is quantified using power-current-voltage (L-I-V) measurements. Researchers must account for thermal resistance coefficients (e.g., 10–15 K/W) and threshold current density (e.g., 200–300 A/cm²) to evaluate performance degradation mechanisms. Calibration against reference standards (e.g., NIST-traceable spectrometers) ensures reproducibility .

Q. What experimental methodologies are employed to assess the structural integrity of epitaxially grown layers in this compound devices?

Methodological Answer: High-resolution X-ray diffraction (HR-XRD) and transmission electron microscopy (TEM) are used to analyze lattice mismatch (<0.1%) and interfacial defects. Cross-sectional samples are prepared via focused ion beam (FIB) milling, with energy-dispersive X-ray spectroscopy (EDS) mapping to verify compositional gradients. Researchers must document all instrument settings (e.g., beam energy, dwell time) to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions between simulated quantum well performance and empirical data in this compound development?

Methodological Answer: Discrepancies often arise from oversimplified bandgap models or unaccounted interfacial defects. A robust approach involves:

  • Iterative refinement of simulation parameters (e.g., using k·p perturbation theory with spin-orbit coupling corrections).
  • Comparative analysis of experimental data across multiple growth batches.
  • Transparent reporting of all assumptions and boundary conditions in computational models .

Contradictions should be framed as opportunities to refine theoretical frameworks rather than experimental failure .

Q. What advanced statistical techniques are appropriate for analyzing performance variations across this compound device batches?

Methodological Answer: Multivariate regression analysis (e.g., partial least squares regression) can isolate key variables (e.g., growth rate, doping concentration) affecting threshold current. For non-normal data distributions, non-parametric tests (e.g., Kruskal-Wallis) are recommended. Researchers must predefine significance thresholds (α ≤ 0.01) and report confidence intervals to avoid overinterpretation of outliers .

Q. What framework guides the integration of this compound laser diodes with emerging photonic systems while maintaining coherence parameters?

Methodological Answer: Integration requires a systems-level approach:

  • Coherence preservation : Use optical isolators and temperature-stabilized mounts to mitigate back-reflection and thermal chirp.
  • Compatibility testing : Validate interoperability with silicon photonics platforms via edge-coupling efficiency measurements.
  • Literature triangulation : Cross-reference prior integration studies (e.g., vertical-cavity surface-emitting lasers) to identify transferable methodologies .

Guidance for Methodological Rigor

  • Data Transparency : Document all experimental parameters (e.g., MBE chamber pressure, substrate rotation speed) in lab journals to support replication .
  • Contradiction Analysis : Apply dialectical frameworks to distinguish principal vs. secondary contradictions in data (e.g., material defects vs. measurement errors) .
  • Literature Review : Systematically search Web of Science and Google Scholar using terms like "852 nm laser diode" + "quantum well" to identify foundational studies and research gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.